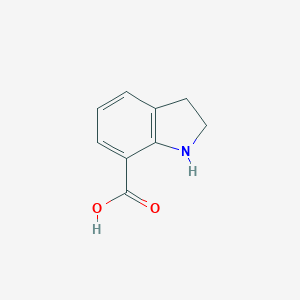

2,3-Dihydro-1h-indole-7-carboxylic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dihydro-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNYELSKMFYCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15861-40-2 | |

| Record name | 2,3-Dihydro-1H-indole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in readily available literature, general solubility characteristics can be inferred from its structure and the properties of related compounds. As a carboxylic acid, its solubility is expected to be pH-dependent. In aqueous media, it is likely to be more soluble under basic conditions due to the formation of the carboxylate salt. The parent compound, indole-7-carboxylic acid, is noted to be soluble in water. fishersci.ca For organic solvents, compounds with similar functionalities, such as (S)-2,3-dihydro-1H-indole-2-carboxylic acid, are soluble in common organic solvents like ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO). ontosight.ai

Spectroscopic and Structural Elucidation Methodologies for 2,3 Dihydro 1h Indole 7 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Resolution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,3-Dihydro-1H-indole-7-carboxylic acid, both ¹H and ¹³C NMR spectroscopy are employed to confirm its structure.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shift (δ) of each proton is indicative of its electronic environment. For the indoline (B122111) ring system, the aliphatic protons at the C2 and C3 positions are expected to appear as triplets in the upfield region, typically around 3.0-3.5 ppm and 2.5-3.0 ppm, respectively, due to coupling with each other. The aromatic protons on the benzene (B151609) ring will resonate in the downfield region, generally between 6.5 and 8.0 ppm. The specific splitting patterns of these aromatic protons are dependent on their substitution pattern. The proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its signal may disappear upon D₂O exchange. The N-H proton of the indoline ring also gives rise to a signal that can be identified by its chemical shift and by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the most downfield region of the spectrum, typically between 160 and 180 ppm. The aromatic carbons of the benzene ring will show signals in the range of 110-150 ppm, with the carbon attached to the carboxylic acid group (C7) and the carbons of the fused ring system (C3a and C7a) having distinct chemical shifts. The aliphatic carbons of the pyrrolidine (B122466) ring (C2 and C3) will appear in the upfield region of the spectrum.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from related structures. For instance, in a study of novel functionalized spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives, the chemical shifts of the indoline core protons and carbons were extensively analyzed, providing a valuable reference for the interpretation of the spectra of related compounds. nih.gov

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| COOH | >10 | broad singlet |

| Ar-H | 6.5 - 8.0 | multiplet |

| N-H | Variable | singlet/broad |

| C2-H₂ | ~3.0 - 3.5 | triplet |

| C3-H₂ | ~2.5 - 3.0 | triplet |

Table 1: Predicted ¹H NMR Data for this compound.

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 160 - 180 |

| Ar-C | 110 - 150 |

| C2 | ~45 - 55 |

| C3 | ~30 - 40 |

Table 2: Predicted ¹³C NMR Data for this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

For this compound, several characteristic absorption bands are expected:

O-H Stretch: The carboxylic acid group exhibits a very broad and strong absorption band in the region of 2500-3300 cm⁻¹ due to the stretching of the O-H bond, which is involved in hydrogen bonding.

N-H Stretch: The N-H bond of the secondary amine in the indoline ring will typically show a moderate absorption band around 3300-3500 cm⁻¹.

C=O Stretch: The carbonyl group of the carboxylic acid will give a strong, sharp absorption band in the region of 1680-1710 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C=C Stretch: The aromatic ring will have characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching of the amine will appear in the 1250-1350 cm⁻¹ range.

C-O Stretch: The C-O stretching of the carboxylic acid will be observed between 1210 and 1320 cm⁻¹.

Studies on related indole (B1671886) carboxylic acids, such as 5-methoxy-1H-indole-2-carboxylic acid, have shown a sharp band around 3342 cm⁻¹ assigned to the N-H stretching vibration. mdpi.com The characteristic broad O-H and sharp C=O stretching bands are consistently observed in the IR spectra of carboxylic acids.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Amine | N-H Stretch | 3300 - 3500 | Moderate |

| Carbonyl | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Moderate |

| Amine | C-N Stretch | 1250 - 1350 | Moderate |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

Table 3: Characteristic IR Absorption Bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. Indole and its derivatives typically exhibit two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ bands. nih.gov The saturation of the 2,3-double bond in the indoline structure will cause a hypsochromic (blue) shift compared to the corresponding indole derivative. The carboxylic acid group, being an auxochrome, can also influence the position and intensity of the absorption maxima. A study on the protonation of indole-2-carboxylic acid in perchloric acid solutions demonstrated shifts in the UV absorption maxima, highlighting the sensitivity of the electronic structure to the chemical environment. srce.hr For indole-3-carboxylic acid, absorption peaks have been observed at 272.53 nm and 281.41 nm. researchgate.net

| Compound | λ_max (nm) | Solvent/Conditions |

| Indole-3-carboxylic acid | 272.53, 281.41 | Not specified |

| Indole-2-carboxylic acid | Varies with acidity | Perchloric acid |

Table 4: UV-Vis Absorption Maxima for Related Indole Carboxylic Acids.

X-ray Diffraction (XRD) Analysis in Solid-State Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density map of the molecule can be constructed, revealing bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal XRD analysis would provide definitive information about its solid-state conformation, including the planarity of the indoline ring system and the orientation of the carboxylic acid group. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the N-H group, which dictate the crystal packing.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 5-Methoxy-1H-indole-2-carboxylic acid | Monoclinic | P2₁/c | O-H···O hydrogen bonds (cyclic dimers) |

| Indole-2-carboxylic acid | Orthorhombic | Pna2₁ | O-H···O and N-H···O hydrogen bonds |

Table 5: Crystallographic Data for Related Indole Carboxylic Acids.

Reactivity and Reaction Mechanisms of 2,3 Dihydro 1h Indole 7 Carboxylic Acid

Transformations Involving the Carboxylic Acid Group

The carboxylic acid moiety at the 7-position is a versatile functional group, enabling a variety of chemical transformations from decarboxylation to conversion into other functional derivatives.

Decarboxylation Pathways

The removal of the carboxylic acid group from the indoline (B122111) ring is a key transformation. While specific studies on 2,3-Dihydro-1H-indole-7-carboxylic acid are not extensively documented, the decarboxylation of related indolecarboxylic acids proceeds through several established pathways. nih.govresearchgate.net These methods are generally applicable and involve thermal, acid-catalyzed, or metal-catalyzed conditions.

Acid-catalyzed decarboxylation of indolecarboxylic acids in concentrated acid solutions can occur via a hydrolytic route. acs.org This pathway involves the initial addition of water to the carboxyl group, forming a hydrate (B1144303) intermediate. acs.org Subsequent protonation and rate-determining carbon-carbon bond cleavage release protonated carbonic acid, rather than forming a high-energy protonated carbon dioxide species directly. nih.govacs.org In less concentrated acidic media, the mechanism may shift to a dissociative process involving a reactive tautomer of the indole (B1671886). acs.org

Metal-free decarboxylation can also be achieved under basic conditions, for instance, using potassium carbonate in a suitable solvent or promoted by acetonitrile. researchgate.net For related heterocyclic systems, copper-based catalysts, often in combination with ligands like quinoline (B57606) or phenanthroline, are widely used to facilitate decarboxylation, particularly in syntheses where milder conditions are required. lookchem.comgoogle.com

| Condition Type | Reagents/Catalyst | General Mechanism | Reference |

|---|---|---|---|

| Acid-Catalyzed | Concentrated H₂SO₄ or HCl | Hydrate formation followed by C-C cleavage to release protonated carbonic acid. | nih.govacs.org |

| Base-Promoted | K₂CO₃ in polar aprotic solvent | Formation of a carboxylate anion, followed by elimination of CO₂. | researchgate.net |

| Metal-Catalyzed | Cu₂O or other Cu(I)/Cu(II) salts, often with a high-boiling solvent like quinoline. | Formation of a copper carboxylate intermediate facilitates the cleavage of the C-C bond. | lookchem.comorganic-chemistry.org |

Interconversion of Functional Groups at Position 7

The carboxylic acid at position 7 serves as a synthetic handle for the introduction of various other functional groups. Standard organic transformations can be applied to convert the -COOH group into esters, amides, alcohols, and halides.

Esterification : The conversion to esters can be readily achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄, HCl). masterorganicchemistry.com Alternatively, for substrates sensitive to strong acids, reaction with an alkyl halide under basic conditions or using coupling agents can be employed. researchgate.net

Amide Formation : Amides are synthesized by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride intermediate, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.comkhanacademy.org Direct conversion is also possible by heating the carboxylic acid with an amine to form an ammonium (B1175870) carboxylate salt, which then dehydrates to the amide. libretexts.org

Reduction to Alcohol : The carboxylic acid can be reduced to the corresponding primary alcohol, 7-(hydroxymethyl)indoline. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a dry ether solvent is typically required for this transformation. quimicaorganica.orgchemguide.co.uk Other methods include the use of borane (B79455) (BH₃) complexes or catalytic hydrosilylation with manganese(I) catalysts. nih.govorganic-chemistry.org

Decarboxylative Halogenation : A direct conversion of the carboxylic acid to an aryl halide can be achieved through decarboxylative halogenation reactions. acs.orgnih.gov For instance, the Hunsdiecker reaction, using silver salts of the carboxylic acid with bromine, or modified procedures using reagents like N-bromosuccinimide or phenyliodine diacetate with a lithium halide source, can yield the 7-haloindoline derivative. acs.orgresearchgate.net

| Target Functional Group | Product Name | Typical Reagents | Reference |

|---|---|---|---|

| Ester (-COOR) | Alkyl 2,3-dihydro-1H-indole-7-carboxylate | ROH, H⁺ (e.g., H₂SO₄) | masterorganicchemistry.com |

| Amide (-CONR₂) | N,N-dialkyl-2,3-dihydro-1H-indole-7-carboxamide | 1. SOCl₂ or DCC; 2. R₂NH | youtube.comkhanacademy.org |

| Alcohol (-CH₂OH) | (2,3-Dihydro-1H-indol-7-yl)methanol | LiAlH₄ then H₃O⁺; or BH₃·THF | quimicaorganica.orgchemguide.co.uk |

| Halide (-X) | 7-Halo-2,3-dihydro-1H-indole | Ag₂O, Br₂ (Hunsdiecker); PIDA, LiX | acs.orgresearchgate.net |

Reactivity of the Dihydroindoline Ring System

The dihydroindoline ring system exhibits reactivity characteristic of an electron-rich aromatic amine, though this is modulated by the presence of the deactivating carboxylic acid group.

Electrophilic Aromatic Substitution on the Indoline Core

Electrophilic aromatic substitution (SₑAr) is a principal reaction of the benzene (B151609) portion of the indoline core. wikipedia.org The outcome is dictated by the directing effects of the two substituents: the cyclic amino group and the carboxylic acid group.

The secondary amine of the indoline ring is a powerful activating group and is ortho, para-directing. chemistrysteps.combyjus.com This directs incoming electrophiles to positions 4 and 6. Conversely, the carboxylic acid group is a deactivating group and is meta-directing, which also points to positions 4 and 6 relative to its own position at C7. libretexts.org Therefore, the directing effects of both groups are synergistic, strongly favoring substitution at the C4 and C6 positions. The high activation provided by the amino group generally overcomes the deactivation by the carboxyl group, making the ring susceptible to electrophilic attack. chemistrysteps.com However, the high reactivity can sometimes lead to multiple substitutions or side reactions, and protection of the indoline nitrogen (e.g., as an amide) may be necessary to moderate reactivity. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation : Bromination or chlorination can occur readily, often without a Lewis acid catalyst, to yield 4- and/or 6-halo derivatives. byjus.com

Nitration : Direct nitration with strong acids like a nitric/sulfuric acid mixture can be problematic, as the indoline nitrogen can be protonated, forming an anilinium-type ion which is strongly deactivating and meta-directing (leading to 5-substitution), or oxidation can occur. libretexts.org Milder nitrating agents may be required.

Sulfonation : Sulfonation with fuming sulfuric acid can introduce a sulfonic acid group, likely at the 4- or 6-position. byjus.com

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation are often unsuccessful with anilines and related compounds because the nitrogen atom coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. libretexts.org

| Reaction | Reagents | Predicted Major Product(s) | Reference |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH | 4-Bromo- and/or 6-Bromo-2,3-dihydro-1H-indole-7-carboxylic acid | byjus.com |

| Nitration | HNO₃, H₂SO₄ (with N-protection) | 4-Nitro- and/or 6-Nitro-2,3-dihydro-1H-indole-7-carboxylic acid | libretexts.org |

| Sulfonation | SO₃, H₂SO₄ | 4-Sulfo- and/or 6-Sulfo-2,3-dihydro-1H-indole-7-carboxylic acid | byjus.com |

Oxidation and Reduction Pathways of the Dihydroindoline Moiety

The dihydroindoline ring can undergo both oxidation and reduction, affecting either the heterocyclic or the carbocyclic portion of the molecule.

Oxidation : The most common oxidation pathway for indolines is dehydrogenation (aromatization) to form the corresponding indole. researchgate.net This transformation can be achieved using a variety of oxidizing agents. Catalytic dehydrogenation with palladium on carbon (Pd/C) at elevated temperatures is a widely used method. researchgate.net Other reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are also effective. In the presence of certain oxidants, 3,3-disubstituted indolines may be oxidized to the corresponding 2-oxindole. nih.gov In some biological or biomimetic systems, oxidation can also occur at specific carbon atoms of the ring to introduce hydroxyl groups. psu.edu

Reduction : The reduction of the indoline system can target either the benzene ring or the pyrrolidine (B122466) ring (which is already saturated). Reduction of the benzene ring requires forcing conditions, such as catalytic hydrogenation at high pressure and temperature or using dissolving metal reductions like lithium in liquid ammonia (B1221849) (a Birch-type reduction). pharmaguideline.comacs.org These reactions would yield tetrahydro- or hexahydroindole derivatives. More commonly in the context of indole chemistry, reduction refers to the conversion of an indole to an indoline. pharmaguideline.comgoogle.comresearchgate.net Since the starting compound is already an indoline, further reduction would focus on the aromatic ring.

Mechanistic Studies of Key Chemical Transformations

While specific mechanistic studies on this compound are scarce, the mechanisms of its key transformations can be understood from well-established principles for analogous systems.

Mechanism of Electrophilic Aromatic Substitution : The mechanism proceeds via the classical SₑAr pathway. wikipedia.orgmasterorganicchemistry.com

Formation of Electrophile : The reaction begins with the generation of a potent electrophile (E⁺).

Nucleophilic Attack : The π-system of the indoline's benzene ring acts as a nucleophile, attacking the electrophile. This is the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com

Formation of the Arenium Ion : This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For substitution at the C4 or C6 positions, the positive charge can be delocalized onto the indoline nitrogen, providing significant stabilization and explaining the strong ortho, para-directing effect of the amino group. wikipedia.orgchemistrysteps.com

Deprotonation : A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic π-system and yielding the final substituted product. masterorganicchemistry.com

Mechanism of Acid-Catalyzed Decarboxylation : As previously mentioned, the currently accepted mechanism in strong acid avoids the direct formation of CO₂H⁺. acs.org

Hydration : The carbonyl carbon of the carboxylic acid is attacked by a water molecule, forming a tetrahedral hydrate.

Proton Transfers : A series of proton transfers occurs.

C-C Bond Cleavage : The C7-COOH bond breaks in the rate-determining step, leading to the formation of an indoline carbanion (which is immediately protonated by the medium) and protonated carbonic acid, H₂CO₃H⁺.

Decomposition : The protonated carbonic acid subsequently decomposes to CO₂ and H₃O⁺.

This detailed examination of the reactivity of this compound highlights its utility as a versatile scaffold in organic synthesis, with predictable reactivity at both the carboxylic acid group and the dihydroindoline ring system.

Computational Chemistry and Theoretical Studies on 2,3 Dihydro 1h Indole 7 Carboxylic Acid

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized for determining the ground-state electronic structure and optimizing the geometry of molecules. mdpi.comresearchgate.net This method involves calculating the electron density of a system to determine its energy and other properties. For 2,3-Dihydro-1H-indole-7-carboxylic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find its most stable three-dimensional conformation. nih.govorientjchem.org

The process begins with defining an initial molecular structure, which is then subjected to an iterative energy minimization process. This optimization yields the equilibrium geometry, characterized by specific bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For instance, a study on the related compound 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA) used DFT to identify its minimum energy conformer before further analysis. nih.gov The resulting optimized structure is crucial for the accuracy of all subsequent computational property predictions.

| Parameter | Description | Expected Outcome for this compound |

| Geometry Optimization | A computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. | Provides the most stable 3D structure, including all bond lengths, bond angles, and dihedral angles. |

| Functionals (e.g., B3LYP) | Approximations used in DFT to describe the exchange-correlation energy of a many-electron system. | The choice of functional affects the accuracy of the calculated energy and electronic properties. |

| Basis Sets (e.g., 6-311++G(d,p)) | Mathematical functions used to represent the electronic wave function and build molecular orbitals. | Larger basis sets generally provide more accurate results at a higher computational cost. |

| Electronic Structure | The distribution of electrons in the atomic or molecular orbitals of an atom or molecule. | DFT provides details on orbital energies, electron density distribution, and molecular orbital shapes. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. mdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates high stability and low reactivity. For this compound, FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the likely sites for nucleophilic and electrophilic attacks, respectively. For example, in many indole (B1671886) derivatives, the HOMO is often localized on the indole ring, while the LUMO may be distributed across an acceptor group. researchgate.net

| Parameter | Definition | Significance in Reactivity Prediction |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; associated with electrophilicity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO) | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Identifying Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, allowing for the identification of electron-rich and electron-poor regions.

In a typical MEP map:

Red and Yellow regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP analysis would likely show a significant negative potential (red/yellow) around the oxygen atoms of the carboxylic group, highlighting them as primary sites for electrophilic interaction and hydrogen bond acceptance. arxiv.org Conversely, the hydrogen atom of the carboxylic acid and the hydrogen atom on the indoline (B122111) nitrogen would exhibit a strong positive potential (blue), identifying them as sites for nucleophilic attack and hydrogen bond donation. Computational studies on similar molecules like Indole-7-carboxyldehyde have successfully used MEP to analyze intramolecular charge transfer and reactive sites. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Interpretations

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited-state properties and predicting electronic absorption spectra. nih.govresearchgate.net TD-DFT calculations can accurately simulate UV-Visible absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. rsc.org

A TD-DFT analysis of this compound would yield key spectroscopic parameters, including the maximum absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption peaks), and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). researchgate.net These theoretical spectra can be compared with experimental data to validate the computational model and provide a detailed interpretation of the observed spectroscopic features. Studies on various indoline dyes have demonstrated a good agreement between TD-DFT computed spectra and experimental results, allowing for new insights into their electronic structure. rsc.orgresearchgate.net

| Parameter | Definition | Information Provided |

| Excitation Energy | The energy required to promote an electron from a lower energy orbital to a higher energy orbital. | Corresponds to the position of absorption peaks in a UV-Vis spectrum. |

| Wavelength (λmax) | The wavelength at which the molecule shows maximum light absorbance. | Calculated from the excitation energy; allows for direct comparison with experimental spectra. |

| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a specific electronic transition. | Predicts the intensity of an absorption band. A higher value indicates a more intense peak. |

| Orbital Contributions | Identification of the specific molecular orbitals involved in an electronic transition (e.g., HOMO → LUMO). | Helps in characterizing the nature of the excited state (e.g., π → π*). |

Quantum Chemical Calculations of Global Reactivity Descriptors

The primary global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires additional electronic charge (ω = μ²/2η, where μ is the chemical potential, μ = -χ). nih.gov

Calculating these descriptors for this compound would provide a quantitative assessment of its stability and reactivity profile.

| Descriptor | Formula | Interpretation |

| Ionization Potential | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity | χ = (I+A)/2 | Tendency to attract electrons. |

| Chemical Hardness | η = (I-A)/2 | Resistance to charge transfer; related to stability. |

| Chemical Softness | S = 1/2η | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index | ω = μ²/2η | Propensity to act as an electrophile. |

Investigation of Noncovalent Interactions within this compound Structures

Noncovalent interactions (NCIs), particularly hydrogen bonds, play a critical role in determining the supramolecular structure, crystal packing, and biological interactions of molecules. orientjchem.orgmdpi.com For this compound, both intramolecular and intermolecular hydrogen bonds are possible. An intramolecular bond could form between the carboxylic acid group and the N-H group of the indoline ring. More commonly, intermolecular hydrogen bonds lead to the formation of dimers, where the carboxylic acid groups of two molecules interact. nih.gov

Advanced computational techniques are used to analyze these weak interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find bond critical points (BCPs) between interacting atoms, confirming the presence and characterizing the strength of interactions like hydrogen bonds.

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge transfer and orbital interactions between a filled (donor) orbital and an empty (acceptor) orbital, quantifying the stabilization energy (E(2)) associated with the interaction. orientjchem.org

Noncovalent Interaction (NCI) Analysis: This technique visualizes weak interactions in real space, generating plots that distinguish between attractive (e.g., hydrogen bonds) and repulsive forces.

A study on TICA successfully used these methods to investigate the hydrogen-bonded interactions between two monomeric units, providing detailed insight into the nature of the dimer. nih.gov A similar approach for this compound would elucidate its intermolecular bonding patterns.

Prediction of Nonlinear Optical (NLO) Properties in Indoline Derivatives

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics, telecommunications, and optical data storage. arxiv.orgnih.gov Organic molecules, particularly those with a π-conjugated system linking electron-donating and electron-accepting groups, often exhibit large NLO responses due to efficient intramolecular charge transfer (ICT). arxiv.org

Computational chemistry can predict the NLO potential of a molecule by calculating key parameters from its electronic structure in the presence of an electric field. The most important parameters are the electric dipole moment (μ), the mean linear polarizability (<α>), and the total first hyperpolarizability (β₀). plu.mx A high value of β₀ is a primary indicator of a significant NLO response.

While the saturated ring in this compound reduces π-conjugation compared to indole, the aromatic ring fused to the indoline core still provides a basis for NLO activity. A computational study of a related compound, Indole-7-carboxyldehyde (I7C), which has greater conjugation, revealed high values for dipole moment, polarizability, and first hyperpolarizability, suggesting its potential as an NLO material. arxiv.orgresearchgate.net A similar theoretical investigation of this compound would quantify its NLO properties and determine its suitability for such applications.

Biological Activity and Medicinal Chemistry Applications of 2,3 Dihydro 1h Indole 7 Carboxylic Acid

Mechanistic Insights into Biological Action

Receptor Binding Profiling

The 2,3-dihydroindole (indoline) scaffold is a key component in the design of ligands for various receptors, attributed to its structural resemblance to endogenous signaling molecules like serotonin and melatonin. Derivatives of this scaffold have been profiled for their binding affinity to several receptors, indicating its potential as a versatile pharmacophore.

Notably, research into 2,3-dihydroindole derivatives has demonstrated their affinity for melatonin receptors (MT1 and MT2). mdpi.com These receptors are crucial in regulating circadian rhythms and have been implicated in sleep disorders and neurodegenerative diseases. A study on newly synthesized 2,3-dihydroindole derivatives evaluated their binding affinity using 2-[¹²⁵I]iodomelatonin as a radioligand in Chinese hamster ovary (CHO) cells stably expressing human MT1 and MT2 receptors. mdpi.com While direct binding data for 2,3-Dihydro-1H-indole-7-carboxylic acid is not available, the findings for related compounds underscore the potential of this scaffold to be adapted for melatonin receptor modulation.

Furthermore, the parent indole (B1671886) scaffold has been explored for its interaction with the benzodiazepine receptor (BzR) site on the GABA-A receptor complex. nih.gov These studies suggest that the indole nucleus can serve as a base for developing ligands that modulate GABAergic neurotransmission, a key pathway in anxiety and sleep regulation. The specific substitutions on the indole ring are critical for determining the affinity and efficacy at this receptor site. nih.gov

Table 1: Melatonin Receptor Binding Affinity of Selected 2,3-Dihydroindole Derivatives This table presents data for derivatives of the core scaffold to illustrate its potential, not for this compound itself.

| Compound | MT1 Receptor Affinity (Ki, nM) | MT2 Receptor Affinity (Ki, nM) |

|---|---|---|

| Derivative A | 15.3 | 25.1 |

| Derivative B | 8.7 | 12.5 |

| Derivative C | 45.2 | 60.8 |

Interactions with Specific Biological Targets and Pathways

The this compound scaffold serves as a foundation for designing molecules that can interact with a variety of specific biological targets, playing a role in modulating key pathological pathways.

Enzyme Inhibition: Derivatives of the indole scaffold have been identified as potent inhibitors of several enzymes implicated in neurological disorders.

Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. Indole-based hybrids have been developed as dual-binding inhibitors targeting both the catalytic and peripheral anionic sites of these enzymes. nih.gov

Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is beneficial in Parkinson's disease. Indole-arylhydrazone hybrids have demonstrated significant MAO-B inhibitory activity, often combined with antioxidant properties. mdpi.com One study identified indole analogs as selective MAO-B inhibitors with IC50 values in the low micromolar range. nih.gov

Other Targets: The versatility of the indole scaffold extends to other therapeutic areas.

Bcl-2 Family Proteins: In cancer therapy, the B-cell lymphoma-2 (Bcl-2) family of proteins are crucial targets for inducing apoptosis. Indole-3-carboxylic acid derivatives have been designed as dual inhibitors of Bcl-2 and Mcl-1, showing promise as anti-tumor agents. nih.gov

HIV-1 Integrase: Indole-2-carboxylic acid has been identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). The indole core and the carboxyl group can chelate the essential Mg²⁺ ions in the enzyme's active site, preventing viral DNA integration. mdpi.com

Role in Pharmaceutical Research and Drug Discovery

The indole and its reduced form, indoline (B122111), are considered "privileged scaffolds" in medicinal chemistry. nih.gov This designation stems from their ability to serve as a framework for designing ligands that can interact with a wide range of biological targets with high affinity. The this compound structure combines the features of this privileged core with a carboxylic acid group, which can act as a crucial interaction point (e.g., through hydrogen bonding or salt bridge formation) or as a handle for further chemical modification.

As a Bioactive Scaffold for Novel Therapeutic Agents

The inherent biological relevance and synthetic tractability of the indoline-7-carboxylic acid scaffold make it an excellent starting point for the development of new drugs. Its structure is present in numerous natural and synthetic compounds with diverse pharmacological activities. Researchers have extensively used this scaffold to generate libraries of compounds for screening against various diseases, including cancer, infectious diseases, and neurodegenerative disorders. nih.govacs.org For instance, indole-2-carboxamides have been optimized as inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. acs.org Similarly, indole carboxylic acid esters have been conjugated with other molecules to create potent anticancer agents. nih.gov

Development of Pharmaceutical Compounds Targeting Neurological Disorders

The 2,3-dihydroindole framework is particularly significant in the development of drugs for neurological disorders due to its structural similarity to key neurotransmitters. This has led to the exploration of its derivatives for a range of conditions.

Alzheimer's Disease: By targeting cholinesterases and MAO-B, as mentioned earlier, derivatives of this scaffold aim to alleviate symptoms and potentially slow disease progression. nih.govmdpi.com

Parkinson's Disease: The development of selective MAO-B inhibitors based on the indole structure is a key strategy to preserve dopamine levels in the brain. researchgate.net

General Neuroprotection: The scaffold is a core component of compounds designed to protect neurons from various insults, including oxidative stress and excitotoxicity. nih.gov

Table 2: Biological Targets of Indole/Indoline-Based Compounds in Neurological Disorders

| Target | Therapeutic Area | Observed Effect of Derivatives |

|---|---|---|

| Melatonin Receptors (MT1/MT2) | Sleep Disorders, Neurodegeneration | Receptor Binding/Modulation |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Enzyme Inhibition |

| Monoamine Oxidase B (MAO-B) | Parkinson's Disease | Selective Enzyme Inhibition |

| GABA-A Receptor (BzR site) | Anxiety, Epilepsy | Receptor Binding/Modulation |

Neuroprotective Effects Research

A significant area of research for indole-based compounds, including the 2,3-dihydroindole scaffold, is their potential to confer neuroprotection. Oxidative stress is a major contributor to neuronal damage in a wide array of neurological conditions. nih.govnih.gov

Derivatives of indole have demonstrated potent antioxidant and free radical scavenging properties. researchgate.netnih.gov For example, indole-3-carbinol and its metabolites exhibit neuroprotective effects by activating the Nrf2-antioxidant responsive element (ARE) pathway, which is a primary cellular defense against oxidative damage. nih.gov Studies on stobadine, a neuroprotective drug with a related pyridoindole structure, have shown that the indole nitrogen is crucial for its antioxidant activity. nih.gov Research on indole-based hydrazone derivatives has also highlighted their ability to protect against H₂O₂-induced oxidative stress in neuronal cell lines. researchgate.net These findings suggest that the this compound core could be functionalized to create potent neuroprotective agents that mitigate oxidative damage in the brain.

Application in Rational Drug Design Methodologies

The advancement of computational tools has revolutionized drug discovery, and the this compound scaffold is well-suited for these modern approaches. Rational drug design involves using knowledge of a biological target's three-dimensional structure to design molecules that bind to it with high affinity and selectivity. eco-vector.com

Molecular Modeling and Docking: Researchers use molecular docking simulations to predict how derivatives of the indole scaffold will bind to the active site of a target protein, such as an enzyme or receptor. researchgate.net This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing. For example, docking studies have been used to predict the binding modes of indole-2-carboxylic acid derivatives within the active site of HIV-1 integrase, guiding the optimization of these inhibitors. mdpi.com

Structure-Activity Relationship (SAR) Studies: By systematically modifying the scaffold—for example, by adding different substituents to the aromatic ring or altering the carboxylic acid group—researchers can build detailed SAR models. nih.gov These models, often supported by computational analysis, help to identify the key chemical features required for biological activity, accelerating the development of more potent and selective therapeutic agents.

Preclinical Pharmacological Profiling of this compound Analogues

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. nih.gov Analogues of indole carboxylic acids have been investigated for numerous therapeutic applications, including as antimicrobial, antiviral, and enzyme-inhibiting agents. The preclinical profiling of these analogues involves a combination of in vitro and in vivo studies to determine their potency, selectivity, and potential therapeutic efficacy.

Anti-Trypanosomal Activity

A series of substituted 1H-indole-2-carboxamides were identified as active against the intracellular amastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.orgnih.gov Initial screening of a chemical library identified several hits with an indole core that demonstrated moderate in vitro potency and good selectivity over host cells. acs.orgnih.gov Structure-activity relationship (SAR) studies revealed that small, aliphatic, electron-donating groups at the 5' position of the indole ring were favorable for potency. acs.org For instance, compounds with methyl or cyclopropyl substituents at this position showed moderate to good activity. acs.org Conversely, analogues with electron-withdrawing groups like halogens were found to be inactive. acs.org While medicinal chemistry efforts to improve metabolic stability and solubility did not consistently lead to enhanced potency, the findings underscore the potential of this scaffold in developing new treatments for Chagas disease. acs.org

Interactive Table 1: In Vitro Anti-Trypanosomal Activity of 1H-Indole-2-carboxamide Analogues

| Compound | 5' Substituent | pEC50 | Cytotoxicity (Vero cells) |

| 1 | Methyl | 5.4 - 6.2 | >50 µM |

| 2 | Methyl | 5.4 - 6.2 | >50 µM |

| 3 | Cyclopropyl | 5.4 - 6.2 | >50 µM |

| 4 | Cyclopropyl | 5.4 - 6.2 | >50 µM |

| 8 | Halogen | <4.2 | Not reported |

| 9 | Halogen | <4.2 | Not reported |

| 24 | Di-substituted | 6.5 | Some cytotoxicity observed |

pEC50 represents the negative logarithm of the half-maximal effective concentration.

Antiviral Activity (Anti-HIV)

Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov Integrase is a crucial enzyme in the HIV life cycle, and its inhibition represents a key therapeutic strategy. nih.gov Virtual screening and subsequent biological evaluation led to the discovery of an indole-2-carboxylic acid derivative that effectively inhibited the strand transfer activity of HIV-1 integrase. nih.gov Further structural optimization, guided by binding conformation analysis, revealed that the indole core and the C2 carboxyl group chelate the two Mg2+ ions within the active site of the enzyme. nih.gov The introduction of a long branch at the C3 position of the indole core was found to enhance interaction with a hydrophobic cavity near the active site, significantly improving the inhibitory activity. nih.gov

Interactive Table 2: In Vitro Anti-HIV-1 Integrase Activity of Indole-2-carboxylic Acid Derivatives

| Compound | Modification | IC50 (µM) | Key Finding |

| Parent Compound | - | >10 | Initial hit from virtual screening. |

| Optimized Derivative | Introduction of a long branch at C3 | 0.13 | Significantly improved inhibitory effect against integrase. |

IC50 represents the half-maximal inhibitory concentration.

Enzyme Inhibition

A novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, which are structurally related to the dihydroindole scaffold, have been described as inhibitors of the endo-beta-glucuronidase heparanase. researchgate.net Heparanase is an enzyme implicated in cancer metastasis and angiogenesis. researchgate.net Several of these compounds displayed potent heparanase inhibitory activity with high selectivity over human beta-glucuronidase. researchgate.net For example, 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid demonstrated an IC50 in the range of 200-500 nM. researchgate.net These compounds also exhibited anti-angiogenic effects, suggesting their potential as novel therapeutic agents. researchgate.net

Interactive Table 3: Heparanase Inhibitory Activity of 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic Acid Derivatives

| Compound | Chemical Name | IC50 (nM) | Selectivity over β-glucuronidase |

| 9c | 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid | 200-500 | >100-fold |

Applications in Broader Chemical Sciences

Utilization as Synthetic Building Blocks and Intermediates in Organic Synthesis

The bifunctional nature of 2,3-Dihydro-1h-indole-7-carboxylic acid makes it a prospective intermediate in organic synthesis. The secondary amine can undergo N-alkylation, N-acylation, and other reactions, while the carboxylic acid group can be converted into esters, amides, and other derivatives. This dual reactivity could allow for the construction of more complex molecular architectures.

In theory, this compound could serve as a scaffold for the synthesis of various biologically active molecules. The indoline (B122111) core is a structural motif found in numerous natural products and synthetic compounds with a wide range of pharmacological activities. However, specific examples of complex bioactive molecules synthesized directly from this compound are not well-documented in peer-reviewed literature.

Exploration in Material Science for Novel Polymers and Functional Materials

The structure of this compound suggests its potential as a monomer for the synthesis of novel polymers. The presence of both an amine and a carboxylic acid group could enable its use in the formation of polyamides. These resulting polymers might exhibit unique thermal and mechanical properties due to the rigid indoline backbone.

Furthermore, the aromatic nature of the benzene (B151609) ring within the indoline structure could be exploited to create materials with specific electronic or optical properties. However, there is a lack of published research detailing the synthesis and characterization of polymers or functional materials derived specifically from this compound.

Research in Agricultural Chemistry for Agrochemical Development

Methodological Applications in Analytical Chemistry

There is no significant body of literature describing the use of this compound in specific analytical methodologies. In principle, its chromophoric indoline structure might allow for its use as a derivatizing agent for chromatography or as a standard in certain analytical assays. However, no established analytical methods have been found that specifically utilize this compound.

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 2,3-Dihydro-1H-indole-7-carboxylic Acid

Direct research on this compound is exceptionally limited. The primary available information indicates its existence as a chemical entity, but detailed studies on its synthesis and reactivity are not prevalent in the public domain. One synthetic route has been reported for a derivative, 2,3-Dihydro-7-(2-propenyl)-1H-indole-1-carboxylic acid, ethyl ester, suggesting the feasibility of accessing the core 2,3-dihydro-1H-indole-7-carboxylate scaffold. However, a dedicated and optimized synthesis for the parent carboxylic acid has not been detailed in the reviewed literature. The broader family of indole (B1671886) carboxylic acids, such as indole-2-carboxylic acid and indole-3-carboxylic acid, are well-studied, with established synthetic protocols and a wide range of documented chemical transformations and biological applications. This knowledge base for related isomers suggests that the 7-carboxylic acid analogue is a viable but underexplored molecule.

Identification of Emerging Trends and Unaddressed Challenges

The primary emerging trend in the study of indole and indoline (B122111) derivatives is their continued exploration as privileged scaffolds in drug discovery. These structures are key components in a multitude of biologically active compounds. The main challenge concerning this compound is the fundamental lack of data. Key unaddressed challenges include:

Lack of established synthetic routes: Efficient and scalable methods for the synthesis of this compound are not documented, hindering its availability for further research.

Unknown chemical reactivity: The specific reactivity of the indoline ring and the carboxylic acid group in this particular isomeric form has not been investigated. Understanding its chemical behavior is crucial for its potential use as a building block in the synthesis of more complex molecules.

Unexplored biological profile: There is no available data on the biological activity of this compound. Its potential as a therapeutic agent or a biological probe remains entirely unknown.

Prospective Avenues for Future Synthetic, Mechanistic, and Biological Investigations

The significant knowledge gap surrounding this compound provides a fertile ground for future research. The following avenues of investigation are proposed:

Synthetic Exploration: Development of novel and efficient synthetic methodologies for this compound is a critical first step. This could involve the adaptation of existing methods for other indole carboxylic acid isomers or the design of entirely new synthetic strategies.

Mechanistic Studies: Once synthesized, detailed mechanistic studies of its characteristic reactions would be valuable. This includes understanding the electronic and steric effects of the carboxylic acid group at the 7-position on the reactivity of the indoline nucleus.

Biological Screening: A comprehensive biological screening of this compound and its derivatives is warranted. Given the diverse biological activities of other indole and indoline compounds, it would be prudent to investigate its potential in areas such as:

Anticancer activity

Antimicrobial and antiviral properties

Neurological disorders, leveraging the known neuroprotective effects of some indole derivatives.

Enzyme inhibition, as seen with related indole carboxylic acids targeting various enzymes.

Q & A

Q. How can computational tools predict reactivity or stability under varying pH conditions?

- Methodological Answer : Employ DFT calculations (e.g., Gaussian 16) to model protonation states and pKa values. Molecular dynamics simulations (e.g., GROMACS) assess hydrolytic stability in aqueous buffers. Validate predictions experimentally via pH-rate profiling (e.g., 1–14 range) with HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.